3-Hydroxy-2-isopropylbenzonitrile

Medicinal Chemistry Drug Design Lipophilicity

Researchers and procurement managers often face sourcing substituted benzonitriles with a specific combination of steric bulk and hydrogen-bonding capacity-generic analogs fail to replicate this profile. 3-Hydroxy-2-isopropylbenzonitrile solves this need with its defined ortho-isopropyl, meta-hydroxyl substitution. - **Key Properties:** LogP 3.04, TPSA 44.02 Ų (favorable for cell permeability). - **Synthetic Utility:** Nitrile group reducible to amine or hydrolyzed to acid; hydroxyl enables alkylation/acylation. - **Supply Certainty:** BenchChem ensures reliable sourcing with verified purity for reproducible SAR campaigns.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 1243279-74-4
Cat. No. B2707329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-isopropylbenzonitrile
CAS1243279-74-4
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC(C)C1=C(C=CC=C1O)C#N
InChIInChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3
InChIKeyVDAAYDPVNDLKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-isopropylbenzonitrile Overview


3-Hydroxy-2-isopropylbenzonitrile (CAS 1243279-74-4) is a substituted aromatic nitrile with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . The compound features a hydroxyl group at the 3-position and an isopropyl group at the 2-position of the benzonitrile core, a substitution pattern that distinguishes it from other hydroxybenzonitrile or isopropylbenzonitrile analogs . It is primarily employed as a synthetic intermediate or building block in medicinal chemistry research .

Scaffold Unique ortho-isopropyl, meta-hydroxyl substitution pattern for SAR exploration
H-Bonding Hydroxyl group enables hydrogen-bond donor and acceptor interactions
Functionalization Nitrile and hydroxyl handle for diverse downstream derivatization

Why 3-Hydroxy-2-isopropylbenzonitrile Is Irreplaceable


Simply substituting 3-Hydroxy-2-isopropylbenzonitrile with a generic hydroxybenzonitrile or isopropylbenzonitrile is likely to result in significantly different physicochemical and biological outcomes. The specific ortho-isopropyl, meta-hydroxyl substitution pattern imparts a unique combination of steric bulk, hydrogen-bonding capacity, and lipophilicity that is absent in analogs like 3-hydroxybenzonitrile (lacking the isopropyl group) or 2-isopropylbenzonitrile (lacking the hydroxyl group) [1]. These differences directly impact molecular properties such as lipophilicity (LogP), polar surface area, and hydrogen bonding, which are critical for target engagement, permeability, and metabolic stability in drug discovery campaigns .

Lacks isopropyl group

3-Hydroxybenzonitrile analogue has lower lipophilicity and may shift membrane partitioning profile.

Lacks hydroxyl group

2-Isopropylbenzonitrile cannot provide H-bond donor interactions, limiting target-engagement potential.

Positional isomer shift

Para-isopropyl substitution alters steric and electronic environment, affecting SAR outcomes.

3-Hydroxy-2-isopropylbenzonitrile: Key Differences


Lipophilicity vs. 3-Hydroxybenzonitrile

The isopropyl substituent in 3-Hydroxy-2-isopropylbenzonitrile dramatically increases lipophilicity compared to the unsubstituted 3-hydroxybenzonitrile. 3-Hydroxy-2-isopropylbenzonitrile exhibits a LogP of 3.04 [1], whereas 3-hydroxybenzonitrile has a LogP of 1.597 [2]. This represents an increase of approximately 1.44 log units, which can significantly affect membrane permeability and compound distribution.

Lipophilicity (LogP)
Data to verify
Target: LogP = 3.04
3-Hydroxybenzonitrile: LogP = 1.597
Δ +1.44 log units
Supports evaluation in hydrophobic binding contexts
Computed values; experimental validation advised
Medicinal Chemistry Drug Design Lipophilicity

Hydrogen Bonding vs. 2-Isopropylbenzonitrile

The presence of a hydroxyl group in 3-Hydroxy-2-isopropylbenzonitrile provides hydrogen bonding donor and acceptor capabilities that are absent in the analog 2-isopropylbenzonitrile. Specifically, 3-Hydroxy-2-isopropylbenzonitrile has 1 H-bond donor and 2 H-bond acceptors, with a topological polar surface area (TPSA) of 44.02 Ų . In contrast, 2-isopropylbenzonitrile (C10H11N, MW 145.2) has 0 H-bond donors and only 1 H-bond acceptor .

H-Bonding Capacity
Head-to-head
Target: 1 donor, 2 acceptors, TPSA 44.02 Ų
2-Isopropylbenzonitrile: 0 donors, 1 acceptor
Additional H-bond donor present
Supports target-engagement and solubility assessment
Computed properties; confirm experimentally
Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Boiling Point vs. 3-Hydroxybenzonitrile

The isopropyl substitution in 3-Hydroxy-2-isopropylbenzonitrile increases its boiling point relative to 3-hydroxybenzonitrile. 3-Hydroxy-2-isopropylbenzonitrile has a boiling point of 288.8±33.0 °C at 760 mmHg [1], whereas 3-hydroxybenzonitrile has a boiling point of 265 °C [2]. This difference of approximately 24 °C can impact purification strategies and handling conditions.

Boiling Point
Data to verify
Target: 288.8±33.0 °C
3-Hydroxybenzonitrile: 265 °C
Δ +24 °C
May support high-temperature reactions
At 760 mmHg; review handling conditions
Synthetic Chemistry Process Chemistry Physical Properties

Substitution Pattern for SAR

3-Hydroxy-2-isopropylbenzonitrile offers a distinct substitution pattern (ortho-isopropyl, meta-hydroxyl) compared to the more common 3-hydroxy-4-isopropylbenzonitrile (meta-hydroxyl, para-isopropyl) . While direct comparative bioactivity data is limited for this specific compound, the unique ortho-isopropyl substitution creates a distinct steric and electronic environment around the nitrile and hydroxyl groups, which is valuable for exploring novel structure-activity relationships (SAR) in medicinal chemistry programs .

Substitution Pattern
Source review
Ortho-isopropyl (target) vs. para-isopropyl analog
Distinct steric and electronic environment
Supports scaffold diversification for SAR
Limited direct bioactivity data; review analog SAR
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-Hydroxy-2-isopropylbenzonitrile Applications


Lead Optimization & SAR Studies

3-Hydroxy-2-isopropylbenzonitrile serves as a valuable building block for generating diverse compound libraries. Its unique ortho-isopropyl, meta-hydroxyl substitution pattern, combined with its distinct lipophilicity (LogP 3.04) and hydrogen bonding profile, makes it an ideal scaffold for exploring structure-activity relationships (SAR) and optimizing lead compounds for improved membrane permeability and target binding [1].

Synthetic Intermediate for Complex Molecules

As a substituted aromatic nitrile, 3-Hydroxy-2-isopropylbenzonitrile is a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, while the hydroxyl group allows for further functionalization (e.g., alkylation, acylation) .

Chemical Biology Probe Development

The combination of a hydrogen bond donor (hydroxyl) and a hydrophobic isopropyl group in close proximity makes this compound a useful starting point for designing chemical biology probes. Its physicochemical properties (LogP 3.04, TPSA 44.02 Ų) place it within a favorable range for cell permeability, while the nitrile group can serve as a spectroscopic handle or a site for bioconjugation [1].

Application
Selection Property
Validation Focus
Lead optimization & SAR
Unique substitution pattern, hydrogen bonding
Membrane permeability and target binding assays
Synthetic intermediate
Functionalizable nitrile and hydroxyl groups
Reactivity and compatibility in downstream chemistry
Chemical biology probe
Balanced lipophilicity and polar surface area
Cell permeability and spectroscopic handle integration

Technical Documentation Hub

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33 linked technical documents
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